molecular formula C13H17NO3S B15037187 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate

Cat. No.: B15037187
M. Wt: 267.35 g/mol
InChI Key: YODVKSHBAZCZTP-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate is a chemical compound that belongs to the class of dihydroquinolines. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate typically involves the condensation of aniline with acetone in the presence of a catalyst. One of the efficient methods employs metal-modified tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the yield and efficiency of the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar catalytic methods. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid supported on γ-Al2O3, is preferred due to their high efficiency and reusability. The reaction conditions are optimized to achieve high yields and minimize the use of harmful solvents .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .

Scientific Research Applications

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate involves its interaction with various molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and protecting cells from oxidative stress. The compound also interacts with specific enzymes and receptors, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
  • 2,2,4-Trimethyl-1,2-dihydroquinolin-7-ol
  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate

Uniqueness

2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) methanesulfonate

InChI

InChI=1S/C13H17NO3S/c1-9-8-13(2,3)14-12-6-5-10(7-11(9)12)17-18(4,15)16/h5-8,14H,1-4H3

InChI Key

YODVKSHBAZCZTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OS(=O)(=O)C)(C)C

Origin of Product

United States

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